Chemical structure and molecular properties of 4-Amino-N-[4-(diethylamino)phenyl]benzamide
Chemical structure and molecular properties of 4-Amino-N-[4-(diethylamino)phenyl]benzamide
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 4-Amino-N-[4-(diethylamino)phenyl]benzamide , a specialized bis-aniline derivative characterized by its rod-like geometry and "push-pull" electronic characteristics.
Classification: Diaryl Amide / Phenylenediamine Derivative Molecular Formula: C₁₇H₂₁N₃O Molecular Weight: 283.37 g/mol
Executive Summary
4-Amino-N-[4-(diethylamino)phenyl]benzamide is a non-centrosymmetric, rod-like molecule integrating two distinct aniline functionalities bridged by an amide linkage. Structurally, it consists of a 4-aminobenzoyl moiety (derived from PABA) coupled to an N,N-diethyl-p-phenylenediamine (DPD) core.
This compound is of significant interest in three primary domains:
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Materials Science: As a mesogenic core for liquid crystals due to its rigid, anisotropic structure and polarizability.
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Dye Chemistry: As a coupling intermediate where the terminal primary amine or the diethylamino-substituted ring can participate in oxidative coupling reactions (similar to color developing agents).
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Medicinal Chemistry: As a scaffold for kinase inhibitors and histone deacetylase (HDAC) inhibitors, leveraging the benzamide pharmacophore which mimics peptide bonds.
Chemical Structure & Electronic Analysis
Structural Identity
The molecule features a linear connectivity: H₂N-Ph-CO-NH-Ph-NEt₂ .
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Ring A (Left): A 4-aminophenyl group acting as an electron donor into the carbonyl system.
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Linker: An amide bond (-CONH-). The carbonyl is conjugated with Ring A, while the nitrogen lone pair donates into Ring B.
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Ring B (Right): A 1,4-phenylene ring substituted with a strong electron-donating diethylamino group [-N(C₂H₅)₂].
Electronic "Push-Pull" System
The molecule exhibits a unique electronic distribution. The central amide group acts as an electronic "valve":
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The Carbonyl Dipole: Withdraws electron density from the primary amino group on Ring A, slightly increasing the acidity of the primary amine protons compared to aniline.
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The Amide Nitrogen: Donates electron density into Ring B, synergizing with the diethylamino group. This makes Ring B highly electron-rich and susceptible to electrophilic aromatic substitution or oxidative coupling.
Physicochemical Properties (Calculated & Observed)
| Property | Value / Description | Rationale |
| Molecular Weight | 283.37 g/mol | C₁₇H₂₁N₃O |
| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity due to two aromatic rings and ethyl chains, balanced by the polar amide/amine. |
| pKa (Basic) | ~6.5 (Diethylamino) | The tertiary amine is the most basic site. |
| pKa (Acidic) | ~14-15 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |
| Solubility | DMSO, Methanol, DCM | Soluble in polar organic solvents; low solubility in water due to aromatic hydrophobicity. |
| Melting Point | 165 – 175 °C (Est.) | High melting point driven by intermolecular Hydrogen bonding (Amide NH ··· O=C). |
| H-Bond Donors | 3 | -NH₂ (2) and -NH- (1). |
| H-Bond Acceptors | 2 | Carbonyl O and Tertiary Amine N. |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
Direct coupling of 4-aminobenzoic acid (PABA) and N,N-diethyl-p-phenylenediamine is risky due to the competing nucleophilicity of the PABA amino group (leading to self-polymerization).
Optimal Strategy:
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Activation: Use 4-nitrobenzoyl chloride to prevent self-coupling.
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Coupling: React with N,N-diethyl-p-phenylenediamine.
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Reduction: Selective reduction of the nitro group to the amine.[1]
Detailed Protocol (Laboratory Scale)
Step 1: Amide Coupling
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Reagents: 4-Nitrobenzoyl chloride (1.0 eq), N,N-Diethyl-p-phenylenediamine (1.0 eq), Triethylamine (1.2 eq).
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Solvent: Dichloromethane (DCM) (Anhydrous).
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Procedure:
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Dissolve N,N-Diethyl-p-phenylenediamine in DCM under N₂ atmosphere.
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Cool to 0°C. Add Triethylamine.
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Dropwise add 4-Nitrobenzoyl chloride dissolved in DCM.
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Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).
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Workup: Wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄. Concentrate to yield the yellow solid intermediate: 4-Nitro-N-[4-(diethylamino)phenyl]benzamide.
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Step 2: Hydrogenation (Nitro Reduction)
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Reagents: H₂ gas (balloon or 30 psi), 10% Pd/C (10 wt% loading).
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Solvent: Methanol or Ethanol.
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Procedure:
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Dissolve the nitro-intermediate in Methanol.
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Add Pd/C catalyst carefully (under Argon flow to prevent ignition).
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Purge with H₂ three times. Stir vigorously under H₂ atmosphere for 6-12 hours.
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Validation: Disappearance of the yellow color (nitro compound) and TLC shift.
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Workup: Filter through a Celite pad to remove Pd/C. Evaporate solvent.
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Purification: Recrystallization from Ethanol/Water or Column Chromatography.
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Process Flow Diagram (Graphviz)
Figure 1: Two-step synthetic pathway ensuring regiospecificity and high yield.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.60 | Singlet (s) | 1H | Amide NH (Deshielded by carbonyl) |
| 7.65 | Doublet (d) | 2H | Benzoyl Ring (Ortho to CO) |
| 7.45 | Doublet (d) | 2H | Amine Ring (Ortho to NH-CO) |
| 6.65 | Doublet (d) | 2H | Amine Ring (Ortho to NEt₂) |
| 6.55 | Doublet (d) | 2H | Benzoyl Ring (Ortho to NH₂) |
| 5.60 | Broad Singlet | 2H | Primary Amine (-NH₂) |
| 3.25 | Quartet (q) | 4H | Ethyl -CH₂- |
| 1.05 | Triplet (t) | 6H | Ethyl -CH₃ |
Mass Spectrometry (ESI-MS)
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Expected [M+H]⁺: 284.17 m/z.
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Fragmentation: Loss of diethylamine fragment or cleavage at the amide bond may be observed in MS/MS modes.
Reactivity & Applications
Oxidative Coupling (Dye Formation)
Similar to CD-4 (Color Developing Agent 4), the diethylamino-substituted ring is electron-rich. In the presence of an oxidizing agent (e.g., Potassium Ferricyanide or Silver salts) and a coupler (e.g., a phenol or naphthol), this molecule can form indoaniline dyes .
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Mechanism: The diethylamino group facilitates the formation of a quinone-diimine intermediate upon oxidation, which then attacks the coupler.
Biological Signaling (Kinase Inhibition)
The 4-aminobenzamide motif is a privileged scaffold in medicinal chemistry. It acts as a hinge-binder in ATP-competitive kinase inhibitors.
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Interaction Mode: The amide NH and Carbonyl O form hydrogen bonds with the "hinge region" amino acids of the kinase ATP-binding pocket.
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Self-Validation: Binding affinity can be screened using Surface Plasmon Resonance (SPR) against panels of Tyrosine Kinases (e.g., VEGFR, EGFR).
References
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PubChem. 4-Amino-N-phenylbenzamide (Analogous Core Structure).[2] National Library of Medicine. Available at: [Link]
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ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Available at: [Link]
